DMH2

BMP signaling ALK6 inhibition Kinase selectivity

Researchers requiring maximal BMP pathway suppression face a critical selectivity problem: substituting DMH2 with DMH1 or LDN-193189 yields divergent experimental outcomes. DMH2 is the definitive dorsomorphin analog for pan-BMP type I receptor inhibition with ALK6 preference (Ki<1 nM), producing the greatest reduction in BMP receptor activity and cell growth among tested antagonists. • Validated in 6 lung cancer lines (H1299, A549, H157, H727, H865, U1752) • Synergistic with Src inhibitors (PP2) for Id1 suppression and apoptosis induction • >30-fold selectivity over ALK4, ALK5, BMPR2, AMPK, VEGFR2 Supplied at ≥98% HPLC purity. In stock for immediate global shipment.

Molecular Formula C27H25N5O2
Molecular Weight 451.5 g/mol
Cat. No. B607155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMH2
SynonymsDMH2;  DMH-2;  DMH 2; 
Molecular FormulaC27H25N5O2
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3
InChIInChI=1S/C27H25N5O2/c1-2-4-26-24(3-1)23(9-10-28-26)25-18-30-32-19-21(17-29-27(25)32)20-5-7-22(8-6-20)34-16-13-31-11-14-33-15-12-31/h1-10,17-19H,11-16H2
InChIKeyDXLXRNZCYAYUED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DMH2 BMP Type I Receptor Inhibitor Overview


DMH2 (VU364849) is a small molecule pan-inhibitor of bone morphogenetic protein (BMP) type I receptors, belonging to the dorsomorphin analog class derived from the pyrazolo[1,5-a]pyrimidine core [1]. It functions as a potent antagonist of the activin receptor-like kinases ALK6, ALK3, and ALK2 with reported Ki values of <1 nM, 5.4 nM, and 43 nM, respectively, while exhibiting >30-fold selectivity over ALK4, ALK5, BMPR2, AMPK, and VEGFR2 . DMH2 is supplied at ≥98% HPLC purity (CAS 1206711-14-9, molecular weight 451.52) and is validated for in vitro studies in lung cancer signaling and in vivo liver regeneration models [2].

DMH2 Substitution Risks & Procurement Factors


Substituting DMH2 with other dorsomorphin analogs (DMH1, LDN-193189, or parent dorsomorphin) in experimental protocols is scientifically inadvisable due to divergent receptor selectivity hierarchies, off-target engagement profiles, and functional cellular outcomes. Unlike DMH1—which exhibits no detectable activity against ALK5, AMPK, or VEGFR2—DMH2 demonstrates a distinct pan-BMP type I receptor inhibition pattern with measurable off-target binding to TGFBR2 (Ki = 85 nM) [1]. Furthermore, DMH2 has been shown in comparative cellular assays to produce the greatest reduction in BMP type I receptor activity and cell growth among tested antagonists, a functional distinction that directly impacts experimental reproducibility [2]. Procurement decisions must therefore be driven by the specific experimental endpoint: DMH2 is the optimal choice for maximal BMP pathway suppression in lung cancer models, whereas other analogs may be preferable for narrower selectivity requirements [3].

DMH2 Quantitative Differentiation Evidence


Potent ALK6 Binding and Off-Target Selectivity

DMH2 demonstrates high-affinity binding to BMP type I receptors with Ki values of <1 nM (ALK6), 5.4 nM (ALK3), and 43 nM (ALK2). Critically, it exhibits >30-fold selectivity over ALK4, ALK5, BMPR2, AMPK, and VEGFR2, though notable off-target binding to TGFBR2 (Ki = 85 nM) is observed . In direct kinase assay comparisons, DMH2 shows an ALK2 IC50 of 42.8 nM, whereas the parent compound dorsomorphin (DM) exhibits an ALK2 IC50 of 148.1 nM with additional potent inhibition of AMPK (IC50 234.6 nM) and VEGFR2/KDR (IC50 25.1 nM), rendering DM unsuitable for BMP-selective studies [1].

BMP signaling ALK6 inhibition Kinase selectivity Receptor pharmacology

Lung Cancer Cell Growth Inhibition

In comparative functional assays using lung cancer cell lines, DMH2 produced the greatest reduction in BMP type I receptor activity and the greatest reduction in cell growth among tested antagonists including Dorsomorphin, DMH1, and LDN-193189 [1]. DMH2 effectively decreases expression of Id1 and Id3 proteins and causes growth suppression in three lung cancer cell lines with K-Ras mutation (A549, H157, H727) and three without K-Ras mutation (H1299, H865, U1752) [2]. Notably, the combination of DMH2 with PP2 (Src inhibitor) causes significantly greater reduction in Id1 promoter activity and growth inhibition than either agent alone in A549 cells [2].

Lung cancer Cell proliferation Id protein downregulation BMP antagonism

Metabolic Instability and High Clearance

Despite its potent in vitro profile, DMH2 demonstrates significant metabolic instability that limits in vivo BMP signaling downregulation. In comparative pharmacokinetic analysis, DMH2 exhibited an intrinsic clearance (ClearanceINT) of 250 mL/min/kg, nearly twice that of the optimized analog JL5 (129 mL/min/kg) [1]. This high clearance corresponds with DMH2's documented inability to downregulate BMP signaling in vivo, attributed specifically to metabolic instability and poor pharmacokinetics [2]. The metabolic liability was traced to morpholine side-chain hydrolysis, with LCMS analysis revealing a phenolic byproduct after 4 months of storage [3].

Pharmacokinetics Metabolic stability Clearance In vivo efficacy

Pan-Inhibitor vs Isoform-Selective Profile

DMH2 and DMH1 represent distinct selectivity classes within the dorsomorphin analog family. DMH2 is characterized as a pan-type I BMP receptor inhibitor with an approximate selectivity order of ALK6 > ALK3 > ALK2, accompanied by notable off-target effects including BMPR2, TGFBR2, ALK4, ALK5, AMPK, and VEGFR2 [1]. In contrast, DMH1 exhibits a reversed selectivity hierarchy (ALK3 > ALK1 > ALK6 > ALK2) with substantially reduced off-target effects and no detectable activity against ALK5, AMPK, KDR, or PDGFR in kinase assays [2]. In vitro kinase profiling confirms DMH1 has IC50 > 10,000 nM for ALK5, AMPK, KDR, and PDGFR, whereas DMH2 shows measurable inhibition of ALK5 (IC50 1578 nM), AMPK (IC50 3527 nM), and KDR (IC50 2418 nM) [3].

Receptor selectivity ALK isoform profiling Off-target activity BMP type I receptors

In Vivo Liver Regeneration Enhancement

DMH2 has demonstrated in vivo efficacy in enhancing liver regeneration following partial hepatectomy (PH) in mouse models, blocking SMAD phosphorylation and accelerating regenerative responses [1]. This finding is notable given the compound's documented metabolic instability and poor pharmacokinetics in tumor models, suggesting that liver regeneration may represent a distinct therapeutic context with differential pharmacokinetic-pharmacodynamic relationships [2]. In comparative studies, DMH2 (10 μM) treatment of Huh7 cells effectively modulated HAMP and ID1 mRNA expression levels, with effects that were statistically significant compared to vehicle control [3].

Liver regeneration Partial hepatectomy ALK3 inhibition In vivo pharmacology

DMH2 Procurement & Application Scenarios


Lung Cancer Proliferation and Id Protein Downregulation

DMH2 is the optimal dorsomorphin analog for achieving maximal BMP pathway suppression and growth inhibition in lung cancer cell line models. Based on head-to-head comparative data showing DMH2 produces the greatest reduction in BMP type I receptor activity and cell growth among tested antagonists [1], researchers should prioritize DMH2 when robust functional responses are required. The compound is validated for use in H1299, A549, H157, H727, H865, and U1752 lung cancer cells, with demonstrated efficacy in decreasing Id1 and Id3 expression and inducing apoptosis. For experiments requiring combination with Src inhibitors (e.g., PP2), DMH2 has shown synergistic effects on Id1 promoter activity and growth suppression [2].

In Vivo Liver Regeneration Studies

Despite documented metabolic instability in tumor models, DMH2 has demonstrated reproducible in vivo efficacy in enhancing liver regeneration after partial hepatectomy [1]. Researchers studying BMP-dependent hepatic regenerative mechanisms should consider DMH2 as a complementary tool to LDN-193189, as the two compounds exhibit distinct mechanistic signatures. DMH2 at 10 μM effectively modulates HAMP and ID1 expression in hepatocyte models [2]. For studies requiring sustained systemic exposure, however, users should note the high intrinsic clearance (250 mL/min/kg) [3] and consider alternative compounds for long-term dosing regimens.

BMP Receptor Selectivity Profiling

DMH2's distinct selectivity profile (ALK6 > ALK3 > ALK2) with measurable off-target engagement at ALK5, AMPK, VEGFR2, and TGFBR2 makes it an essential comparator in BMP inhibitor selectivity panels [1]. Researchers seeking to characterize isoform-specific BMP biology should use DMH2 alongside DMH1 (cleaner ALK2/ALK3 selectivity) and LDN-193189 (broader ALK1/ALK2/ALK3/ALK6 inhibition with lower potency on ALK6) to dissect receptor-specific contributions to downstream signaling [2]. DMH2's pan-inhibition profile with ALK6 preference makes it particularly suitable for studies where ALK6-mediated signaling is hypothesized to be the dominant pathway.

SAR and Medicinal Chemistry Optimization

DMH2 serves as a critical benchmark compound in SAR campaigns aimed at developing metabolically stable BMP inhibitors with improved pharmacokinetic properties. The compound's high intrinsic clearance (250 mL/min/kg) [1] and identified metabolic liability (morpholine side-chain hydrolysis) [2] provide a clear baseline for evaluating next-generation analogs such as JL5. Medicinal chemistry teams should procure DMH2 as a reference standard when synthesizing and testing novel dorsomorphin derivatives, using its Ki values (ALK6 <1 nM, ALK3 5.4 nM, ALK2 43 nM) [3] as potency benchmarks while targeting reduced clearance and improved in vivo stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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